N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide
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Overview
Description
N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group, a cyclohexylcarbonyl group, and a leucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide typically involves the reaction of leucine with cyclohexylcarbonyl chloride in the presence of a base, followed by the addition of butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Leucine reacts with cyclohexylcarbonyl chloride in the presence of a base (e.g., triethylamine) to form N-cyclohexylcarbonyl-leucine.
Step 2: N-cyclohexylcarbonyl-leucine is then reacted with butan-2-amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein interactions and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-(cyclohexylamino)acetamide
- N-(butan-2-yl)-2-(N-cyclohexylmethanesulfonamido)acetamide
Uniqueness
N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H32N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[1-(butan-2-ylamino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H32N2O2/c1-5-13(4)18-17(21)15(11-12(2)3)19-16(20)14-9-7-6-8-10-14/h12-15H,5-11H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
GJAIXCPDJXYXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(CC(C)C)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
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